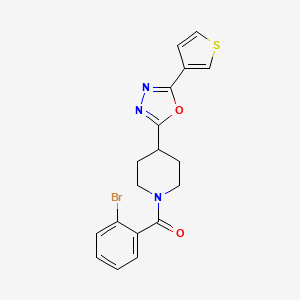
(2-Bromofenil)(4-(5-(tiofen-3-il)-1,3,4-oxadiazol-2-il)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN3O2S and its molecular weight is 418.31. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto ha sido investigado por su potencial antimicrobiano. Los investigadores sintetizaron andamios de indol sustituidos con benzofenona unidos por benzimidazol que contienen este grupo .
Actividad Antimicrobiana
Propiedades Antifúngicas
Actividad Biológica
The compound (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Molecular Formula: C16H16BrN3OS
- Molecular Weight: 396.29 g/mol
The structure features a bromophenyl group, a piperidine moiety, and an oxadiazole ring linked to a thiophene. These functional groups are significant for the compound's biological interactions.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and thiophenes often exhibit notable antimicrobial properties. A study on similar compounds has shown that modifications in the oxadiazole ring can enhance antibacterial activity against various pathogens. For instance, compounds containing thiophene rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Oxadiazole derivative A | Antibacterial | 25 |
| Thiophene derivative B | Antifungal | 50 |
| Target compound | Antimicrobial | TBD |
Anticancer Activity
The potential anticancer properties of the target compound have also been explored. A related study demonstrated that compounds with similar structural motifs inhibited cancer cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases.
| Cell Line | Inhibition (%) at 100 μM |
|---|---|
| MDA-MB-231 (breast) | 70% |
| NUGC-3 (gastric) | 65% |
| SK-Hep-1 (liver) | 60% |
The biological activity of (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The oxadiazole ring may interact with key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation: The piperidine moiety could modulate receptor activity, influencing cellular responses.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that similar compounds induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Evaluation: A study on thiadiazine derivatives showed promising results against various bacterial strains, suggesting that structural modifications could enhance activity .
- Anticancer Efficacy: Research on piperidine-based compounds revealed significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity at low concentrations.
- Structure–Activity Relationship (SAR): Investigations into SAR have highlighted the importance of substituents on the oxadiazole and thiophene rings in modulating biological activity.
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c19-15-4-2-1-3-14(15)18(23)22-8-5-12(6-9-22)16-20-21-17(24-16)13-7-10-25-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGJKJXLGBKMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














